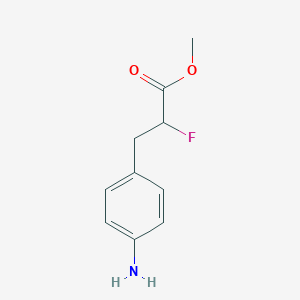

Methyl 3-(4-aminophenyl)-2-fluoropropanoate

Description

Properties

IUPAC Name |

methyl 3-(4-aminophenyl)-2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGCQMKFXQSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminophenyl)-2-fluoropropanoate typically involves a multi-step process. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available 4-nitrobenzaldehyde and ethyl 2-fluoropropanoate.

Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Esterification: The resulting 4-aminobenzaldehyde is then reacted with ethyl 2-fluoropropanoate under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenyl)-2-fluoropropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Products include nitroso or nitro derivatives.

Reduction: Products include the corresponding alcohol.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-aminophenyl)-2-fluoropropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(4-aminophenyl)-2-fluoropropanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(4-nitrophenyl)-2-fluoropropanoate: Similar structure but with a nitro group instead of an amino group.

Ethyl 3-(4-aminophenyl)-2-fluoropropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 3-(4-aminophenyl)-2-chloropropanoate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

Methyl 3-(4-aminophenyl)-2-fluoropropanoate is unique due to the presence of both an amino group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 3-(4-aminophenyl)-2-fluoropropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a fluorine atom. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H14FNO2

- Molecular Weight : 223.25 g/mol

The presence of the amino group allows for hydrogen bonding interactions, while the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, which may modulate their activity. This property makes it a useful probe in biochemical assays to study enzyme interactions.

- Receptor Binding : The fluorine atom enhances hydrophobic interactions, potentially increasing the compound's binding affinity to certain receptors, thus influencing physiological responses.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

- Anti-inflammatory Effects : In studies evaluating its effect on polymorphonuclear leukocytes (PMNs) and monocytes, it was found to inhibit chemotaxis induced by inflammatory mediators such as CXCL8 and C5a . This suggests potential applications in treating inflammatory diseases.

- Cancer Research : The compound has been investigated for its role in cancer therapy. It was shown to influence histone deacetylases (HDACs), which are critical in regulating gene expression related to tumorigenesis .

- Biochemical Assays : As a biochemical probe, it has been utilized in assays to investigate enzyme kinetics and interactions, providing insights into its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the compound's effectiveness in various therapeutic contexts:

- Psoriasis Treatment : In animal models, this compound demonstrated efficacy in reducing symptoms associated with psoriasis by modulating immune responses .

- Ulcerative Colitis : The compound exhibited protective effects against colonic inflammation in murine models of ulcerative colitis, suggesting its utility in gastrointestinal disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-(4-nitrophenyl)-2-fluoropropanoate | Nitro group instead of amino group | Reduced anti-inflammatory effects |

| Ethyl 3-(4-aminophenyl)-2-fluoropropanoate | Ethyl ester instead of methyl ester | Similar anti-cancer properties |

| Methyl 3-(4-aminophenyl)-2-chloropropanoate | Chlorine atom instead of fluorine | Different receptor binding profile |

This compound stands out due to its dual functional groups that enhance both reactivity and biological activity.

Q & A

Q. How can this compound serve as a precursor for protein-protein interaction inhibitors?

- Methodological Answer :

- Functionalize the amino group via reductive amination or acylation to introduce warheads (e.g., acrylamides for covalent binding).

- Use SPR (Surface Plasmon Resonance) to screen derivatives for binding affinity against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.